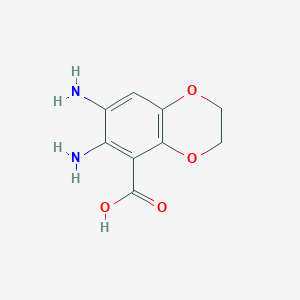
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is an organic compound with a complex structure that includes a brominated pyridine ring and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide typically involves the bromination of pyridine derivatives followed by acylation. One common method starts with the bromination of 2-pyridylmethanol to form 5-bromopyrid-2-ylmethanol . This intermediate is then reacted with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an aminopyridine derivative.
Oxidation: Oxidation can lead to the formation of pyridine N-oxides.
Reduction: Reduction can yield the corresponding amine.
Applications De Recherche Scientifique
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism of action of 2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated pyridine ring. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromopyrid-2-yl)acetonitrile: Similar structure but with a nitrile group instead of an acetamide.
5-Bromopyrid-2-ylmethanol: Lacks the acetamide group and has a hydroxymethyl group instead.
Uniqueness
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is unique due to its combination of a brominated pyridine ring and an acetamide group, which provides distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H10BrN3O |
|---|---|
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H10BrN3O/c13-9-4-5-10(15-8-9)7-12(17)16-11-3-1-2-6-14-11/h1-6,8H,7H2,(H,14,16,17) |
Clé InChI |
HHYBBCYRFXWELZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC(=O)CC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
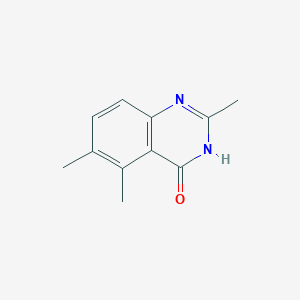
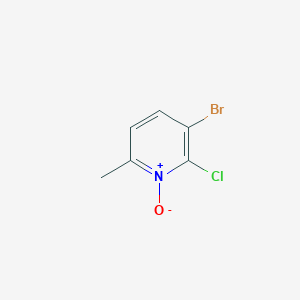

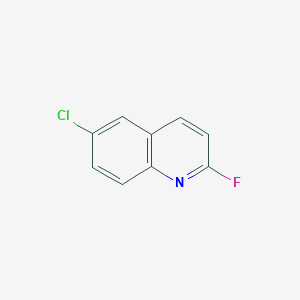
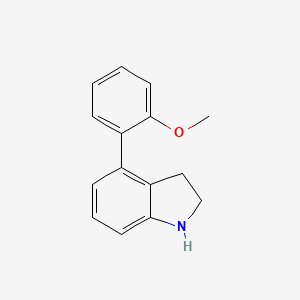
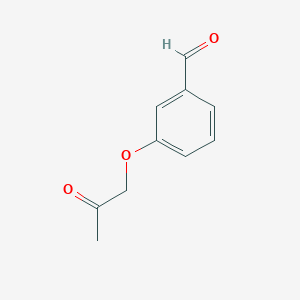
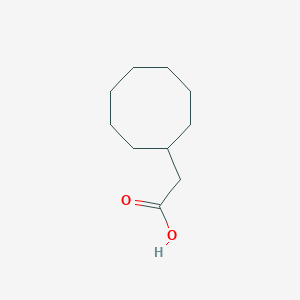

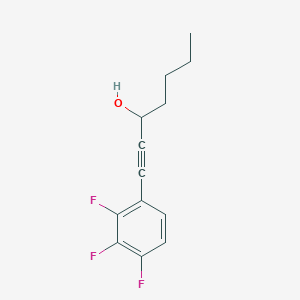
![3-Hydroxy-5-[(5-nitrothiazol-2-yl)mercapto]-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B8587062.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate](/img/structure/B8587068.png)
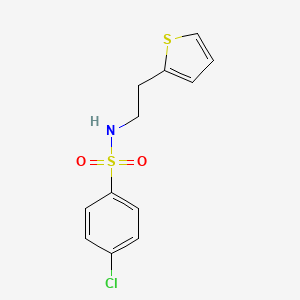
![7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine](/img/structure/B8587077.png)
